1-Benzyl-1,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula . It is classified as a spiro compound, characterized by a unique spiro linkage between two rings. This compound is notable for its specific benzyl substitution, which imparts distinct chemical and biological properties, making it a valuable target in various scientific fields, including medicinal chemistry and organic synthesis .
The compound is synthesized through various methods, primarily involving the reaction of benzylamine with suitable spirocyclic precursors. The synthesis can be conducted under controlled conditions to optimize yield and purity. The compound is commercially available from suppliers such as VWR and Matrix Scientific .
The synthesis of 1-benzyl-1,9-diazaspiro[5.5]undecane can be achieved through multiple synthetic routes:
The synthesis often employs advanced techniques such as continuous flow reactors for industrial production, optimizing reaction conditions for high yield and purity. Purification methods include chromatography to isolate the desired compound from byproducts.
The molecular structure of 1-benzyl-1,9-diazaspiro[5.5]undecane features a spiro linkage connecting two nitrogen-containing rings. The presence of the benzyl group at one position contributes to its unique properties.
The structural characteristics contribute significantly to its reactivity and interaction with biological targets .
1-Benzyl-1,9-diazaspiro[5.5]undecane participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-benzyl-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing cellular processes such as signaling pathways related to neurological functions and immune responses.
Research indicates that modifications at position 9 of the diazaspiro core can significantly impact binding affinities for targets like melanin-concentrating hormone receptor 1 (MCH-R1), showcasing its potential therapeutic applications in treating various disorders .
These properties are crucial for understanding its behavior in synthetic applications and biological interactions .
1-Benzyl-1,9-diazaspiro[5.5]undecane has several scientific applications:
The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, characterized by a unique three-dimensional architecture where two piperidine rings share a single spiro carbon atom (C-2 of one piperidine and C-4 of the other). This configuration creates a rigid, saddle-shaped framework that displays substituents in well-defined spatial orientations, enabling precise interactions with biological targets [1]. The scaffold’s structural rigidity enhances binding selectivity and metabolic stability compared to planar or linear analogs, while its nitrogen atoms provide critical hydrogen-bonding and protonation sites for target engagement. Notably, the presence of the benzyl group at the N-9 position—as in 1-benzyl-1,9-diazaspiro[5.5]undecane—introduces a hydrophobic pharmacophore that significantly influences receptor affinity and pharmacokinetic properties. This benzyl moiety facilitates interactions with hydrophobic binding pockets in target proteins, as demonstrated in antiviral and antibacterial applications [6].
Table 1: Structural and Physicochemical Properties of Key 1,9-Diazaspiro[5.5]undecane Analogs
Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptor Count | Hydrogen Bond Donor Count |
---|---|---|---|---|---|
1-Benzyl-1,9-diazaspiro[5.5]undecane | C₁₆H₂₄N₂ | 244.38 | ~2.5* | 2 | 1 |
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | C₁₆H₂₂N₂O₃ | 290.36 | 1.2 | 4 | 1 |
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate | C₁₆H₂₂N₂O₃ | 290.36 | 1.2 | 4 | 1 |
Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride | C₁₇H₂₅ClN₂O₂ | 324.85 | N/A | 3 | 1 |
*Estimated based on analog data; N/A: Not available in search results.
Bioactive derivatives frequently incorporate additional ring fusions or carbonyl groups. For example, arene or heteroarene rings are often fused at positions 4 and 5 of the diazaspiro core, enhancing π-stacking capabilities. Furthermore, a carbonyl group at position 2 (yielding 1,9-diazaspiro[5.5]undecan-2-one) is a recurrent feature that modulates electronic properties and hydrogen-bonding capacity, as seen in potent acetyl-CoA carboxylase (ACC) inhibitors [1]. The scaffold’s versatility allows for targeted modifications: Substituents at N-9 (like the benzyl group) are nearly universal in bioactive compounds, while N-1 substitutions are less common but critically influence potency and selectivity across therapeutic areas.
The therapeutic exploration of 1,9-diazaspiro[5.5]undecane derivatives has evolved significantly over the past decade, driven by their promising bioactivity profiles against diverse disease targets. Early research (pre-2017) focused primarily on metabolic disorders and central nervous system (CNS) conditions. Pfizer pioneered this work, demonstrating that pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones act as nanomolar inhibitors of ACC1/ACC2—key enzymes in fatty acid biosynthesis. Compound 1b (Fig. 4 in [1]) emerged as a lead with IC₅₀ values of 3.4 nM (ACC1) and 1.0 nM (ACC2), showcasing the scaffold’s potential for obesity and type 2 diabetes mellitus treatment. Structure-activity relationship (SAR) studies revealed that N-tert-butyl pyrazole substituents and specific aroyl groups at position 9 (e.g., isoquinoline in 1j) optimized potency, lipophilic efficiency (LipE), and oral bioavailability (71% in rats) [1].
By the early 2020s, applications expanded to infectious diseases, particularly antiviral therapy. In 2022, Gangireddy et al. reported 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives as potent dengue virus type 2 (DENV2) inhibitors. Compound SPO-6 (featuring a 2-methylbenzyl group) exhibited an EC₅₀ of 11.43 ± 0.87 μM, outperforming ribavirin (EC₅₀ = 50.9 ± 18 μM). Docking studies attributed this activity to inhibition of the viral NS5-methyltransferase. Importantly, SPO-6 showed favorable drug-likeness (Lipinski score: 5.87 vs. ribavirin’s 1.72) and low toxicity, highlighting the scaffold’s adaptability for antiviral development .
Table 2: Evolution of Key 1,9-Diazaspiro[5.5]undecane Derivatives in Drug Discovery
Therapeutic Area | Lead Compound | Key Target/Activity | Potency | Year | Reference |
---|---|---|---|---|---|
Obesity/Diabetes | 1b | ACC1/ACC2 inhibition | IC₅₀ = 3.4 nM (ACC1), 1.0 nM (ACC2) | 2017 | [1] |
1j | ACC1/ACC2 inhibition | Oral bioavailability: 71% (rat) | 2017 | [1] | |
Antiviral | SPO-6 | Dengue virus type 2 inhibition | EC₅₀ = 11.43 ± 0.87 μM | 2022 | |
SPO-7 | Dengue virus type 2 inhibition | EC₅₀ = 14.15 ± 0.50 μM | 2022 | ||
Tuberculosis | Unspecified derivative | MmpL3 inhibition (antibiotic-sens. H37Rv) | MIC = 0.25 μg/mL (cf. isoniazid 0.06 μg/mL) | 2024 | [6] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1